tert-Butyl 4-carbamoylbenzylcarbamate
Overview
Description
Tert-Butyl 4-carbamoylbenzylcarbamate: is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of benzylcarbamate and is known for its utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-carbamoylbenzylcarbamate typically involves the reaction of 4-carbamoylbenzyl alcohol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C .
Industrial Production Methods
On an industrial scale, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-carbamoylbenzylcarbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceuticals.
Scientific Research Applications
Tert-Butyl 4-carbamoylbenzylcarbamate is used in several scientific research areas:
Chemistry: : It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: : The compound is utilized in biochemical studies to understand enzyme mechanisms.
Industry: : The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-carbamoylbenzylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 4-carbamoylbenzylcarbamate is similar to other carbamate derivatives, such as phenyl carbamate and benzyl carbamate . its unique structure and functional groups make it distinct in terms of reactivity and application. The presence of the tert-butyl group enhances its stability and reactivity compared to simpler carbamates.
List of Similar Compounds
Phenyl carbamate
Benzyl carbamate
Ethyl carbamate
Propyl carbamate
Properties
IUPAC Name |
tert-butyl N-[(4-carbamoylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h4-7H,8H2,1-3H3,(H2,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMINPRFNLNPWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677664 | |
Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871721-44-7 | |
Record name | tert-Butyl [(4-carbamoylphenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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